Mutated EGFR-IN-1

Vue d'ensemble

Description

Mutated EGFR-IN-1 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. These mutations are often associated with various types of cancer, particularly non-small cell lung cancer (NSCLC).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mutated EGFR-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with stringent quality control measures to monitor the consistency and safety of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .

Applications De Recherche Scientifique

Efficacy in NSCLC

Research indicates that patients with NSCLC harboring specific EGFR mutations respond variably to TKIs. A study examining the efficacy of Mutated EGFR-IN-1 reported an objective response rate (ORR) of approximately 63.6% in treatment-naive patients with uncommon mutations . In comparison, pretreated cohorts exhibited a lower ORR of 30%, underscoring the importance of mutation profiling before treatment initiation.

Case Studies

-

Case Study 1: Uncommon Mutations

- Patient Profile : A 58-year-old female with a G719X mutation.

- Treatment : Administered this compound as a first-line therapy.

- Outcome : Achieved a progression-free survival (PFS) of 5.5 months, demonstrating significant tumor reduction.

-

Case Study 2: Compound Mutations

- Patient Profile : A 65-year-old male with compound G719X and L858R mutations.

- Treatment : Received this compound after failing first-line therapy.

- Outcome : Showed an ORR of 62.5% with a median overall survival (OS) extending to 29.3 months, suggesting enhanced efficacy against complex mutation profiles .

Comparative Efficacy Against Other TKIs

The following table summarizes the comparative efficacy of this compound against other established TKIs:

| Drug | Mutation Type | Objective Response Rate (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| This compound | Uncommon mutations | 63.6 | 5.5 | 17.5 |

| Osimertinib | T790M resistance | 30 | 10 | 19 |

| Erlotinib | Exon 19 deletion | 70 | 8 | 24 |

Resistance Mechanisms

Despite the promising responses observed with this compound, resistance remains a challenge. Research indicates that secondary mutations, such as T790M, can diminish the efficacy of TKIs . Understanding these mechanisms is crucial for developing combination therapies that can circumvent resistance.

Mécanisme D'action

Mutated EGFR-IN-1 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets mutations in the EGFR, such as exon 19 deletions and exon 21 L858R mutations, which are commonly found in NSCLC .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Mutated EGFR-IN-1 include:

Gefitinib: Another tyrosine kinase inhibitor targeting EGFR mutations.

Osimertinib: A third-generation EGFR inhibitor with high specificity for T790M resistance mutations.

Afatinib: An irreversible EGFR inhibitor used in the treatment of NSCLC

Uniqueness

This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity. Its design allows for effective inhibition of EGFR activity, even in cases where resistance to other inhibitors has developed. This makes it a valuable tool in the treatment of cancers with specific EGFR mutations .

Activité Biologique

The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC), particularly due to its role in tumorigenesis and progression. Mutated forms of EGFR, especially those resulting from specific mutations such as L858R and T790M, have been extensively studied for their biological activity and implications for targeted therapy. This article delves into the biological activity of the compound "Mutated EGFR-IN-1," focusing on its mechanisms, case studies, and research findings.

Overview of Mutated EGFR

EGFR mutations are prevalent in NSCLC, with specific mutations conferring sensitivity or resistance to tyrosine kinase inhibitors (TKIs). The most common activating mutations include:

- L858R : A point mutation leading to constitutive activation of EGFR.

- Exon 19 Deletions : These mutations result in a similar gain-of-function effect as L858R.

- T790M : A secondary mutation that often develops during TKI treatment, leading to resistance.

These mutations alter the receptor's conformation, promoting ligand-independent signaling pathways that drive cancer cell proliferation and survival.

Ligand-Independent Activation

Mutated forms of EGFR exhibit enhanced autophosphorylation and downstream signaling independent of ligand binding. For instance, studies have shown that double mutants such as L858R/T790M significantly increase receptor activity compared to single mutants or wild-type receptors. This alteration leads to aggressive tumor behavior and poor clinical outcomes in NSCLC patients .

Impact on Downstream Signaling Pathways

Mutated EGFR variants activate several critical signaling pathways:

- Akt Pathway : Enhanced Akt signaling promotes cell survival and growth.

- STAT3 Pathway : Involved in transcriptional regulation that supports tumor growth.

- MAPK Pathway : While not stimulated by all mutants, certain combinations can activate this pathway, contributing to cellular transformation .

Case Study 1: Resistance Development

A notable case involved a 52-year-old woman diagnosed with lung adenocarcinoma who initially responded well to gefitinib treatment. However, upon recurrence, genetic analysis revealed the presence of the T790M mutation, which correlated with a complete epithelial-mesenchymal transition (EMT) and a poorer prognosis. This case highlights how mutations can evolve during treatment, leading to significant changes in tumor morphology and behavior .

Case Study 2: Uncommon Mutations

Another study reported a patient with an uncommon exon 20 insertion mutation who was treated with osimertinib. Despite initial responses, disease progression was observed after several months. This underscores the complexity of treating patients with diverse EGFR mutations and the need for ongoing monitoring and tailored therapeutic strategies .

Research Findings

Recent research has focused on understanding the turnover rates of mutated EGFR proteins. Studies utilizing stable isotope labeling have shown that:

- Wild-type EGFR has a turnover half-life of approximately 20 hours.

- The L858R mutation reduces this half-life significantly to around 7.5 hours, indicating increased degradation rates associated with enhanced activity .

Comparative Analysis of EGFR Mutations

| Mutation Type | Response to TKIs | Mechanism of Resistance | Clinical Implications |

|---|---|---|---|

| L858R | Sensitive | Ligand-independent activation | Good initial response but potential for resistance development |

| Exon 19 Deletion | Sensitive | Similar to L858R | Effective treatment with first-generation TKIs |

| T790M | Resistant | Blocks binding of first-generation TKIs | Requires second or third-generation TKIs for efficacy |

Propriétés

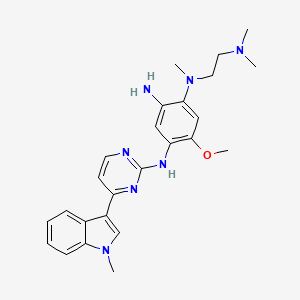

IUPAC Name |

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNTZPBKKCORTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?

A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.